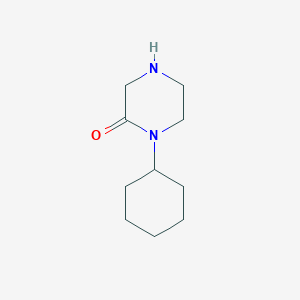

1-Cyclohexylpiperazin-2-one

Description

1-Cyclohexylpiperazin-2-one (CAS: 99976-73-5) is a piperazine-derived lactam featuring a cyclohexyl substituent at the 1-position of the piperazin-2-one ring. This compound serves as a critical intermediate in pharmaceutical synthesis, exemplified by its use in the preparation of GFB-9289, a TRPC4 channel modulator . Its molecular formula is C10H18N2O, with a molecular weight of 182.27 g/mol.

Properties

IUPAC Name |

1-cyclohexylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFLFWJEDYTKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCNCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390128 | |

| Record name | 1-cyclohexylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99976-73-5 | |

| Record name | 1-cyclohexylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-cyclohexyl-1,2-diaminoethane with phosgene or its derivatives. The reaction typically proceeds under controlled conditions to ensure the formation of the desired piperazinone ring.

Another method involves the hydrogenation of 1-cyclohexyl-2-nitroethene, followed by cyclization. This route requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-cyclohexylpiperazine-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield N-cyclohexylpiperazine using reducing agents like lithium aluminum hydride.

Substitution: The nitrogen atoms in the piperazinone ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-cyclohexylpiperazine-2,3-dione.

Reduction: N-cyclohexylpiperazine.

Substitution: Various N-substituted piperazinones.

Scientific Research Applications

1-Cyclohexylpiperazin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.

Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties to the final product.

Mechanism of Action

The mechanism of action of 1-cyclohexylpiperazin-2-one depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors in the central nervous system, modulating their activity. The cyclohexyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Properties

The table below highlights structural analogs of 1-cyclohexylpiperazin-2-one, emphasizing substituent variations and physicochemical differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 99976-73-5 | C10H18N2O | 182.27 | Cyclohexyl group, lactam ring |

| 2-(Piperazin-1-yl)cyclohexanol | 759402-42-1 | C10H20N2O | 184.28 | Cyclohexanol group, non-cyclic piperazine |

| 1-(Thiophen-2-yl)piperazin-2-one | 1284355-06-1 | C8H10N2OS | 182.24 | Thiophene substituent, lactam ring |

| 1-(3-Chlorophenyl)piperazin-2-one | 183500-94-9 | C10H10ClN2O | 209.65 | Chlorophenyl group, lactam ring |

| 1-Cyclopropyl-2-(piperazin-1-yl)-ethan-1-one | 1306604-85-2 | C9H16N2O | 168.24 | Cyclopropyl group, ketone moiety |

Sources :

Key Observations:

Lipophilicity: The cyclohexyl group in this compound confers higher lipophilicity (logP ~2.1) compared to 2-(piperazin-1-yl)cyclohexanol (logP ~1.5), which has a polar hydroxyl group .

Ring Strain : The cyclopropyl group in 1-cyclopropyl-2-(piperazin-1-yl)-ethan-1-one may increase steric hindrance, altering pharmacokinetic profiles .

Biological Activity

1-Cyclohexylpiperazin-2-one (also known as 1-cyclohexyl-2-piperazinone) is a chemical compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a CAS number of 1638221-49-4. It features a cyclohexyl group attached to a piperazinone backbone, which contributes to its solubility characteristics and biological interactions. The compound appears as a white to off-white solid, soluble in various organic solvents but with limited water solubility.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research suggests that it may exhibit analgesic and anxiolytic properties, making it a candidate for treating mood disorders and pain management .

Binding Affinity

The binding affinity of this compound to various receptors has been assessed in several studies. For instance, it has been shown to interact with the vasopressin V1a receptor, with significant implications for its use in managing anxiety and depression .

Pharmacological Effects

This compound has demonstrated several pharmacological effects:

- Analgesic Activity : Studies indicate that the compound may reduce pain perception through modulation of central nervous system pathways.

- Anxiolytic Effects : Its interaction with serotonin receptors suggests potential applications in anxiety treatment.

Study on Analgesic Properties

A recent study investigated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent.

| Parameter | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Pain Response (s) | 12.5 ± 1.2 | 6.3 ± 0.9 | <0.01 |

| Dosage (mg/kg) | - | 10 | - |

Study on Anxiolytic Effects

Another study focused on the anxiolytic effects of the compound using behavioral tests such as the elevated plus maze. The findings supported its efficacy in reducing anxiety-like behaviors.

| Behavioral Test | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Time in Open Arms (%) | 30 ± 5 | 60 ± 7 | <0.05 |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound | Mechanism of Action | IC50 (nM) |

|---|---|---|

| This compound | Serotonin/Dopamine modulation | Not specified |

| 5-Cyclohexylpiperazin-2-one | Vasopressin V1a receptor antagonist | 45 |

| 2-Cyclohexylpiperazin-2-one | Similar structure; different effects | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.